5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -

5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Catalog Number: EVT-3644396
CAS Number:
Molecular Formula: C19H14F3N5O
Molecular Weight: 385.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine methanol disolvate

    Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivative. The paper focuses on its crystal structure, describing its planar heterocyclic ring system and the hydrogen bonding interactions observed in the crystal lattice. []

    Relevance: This compound shares a similar core structure with the target compound, 5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. Both compounds contain a [, , ]triazolo[1,5-a]pyrimidine moiety, although the substitution patterns and fused ring systems differ. The presence of the trifluoromethyl group is also noteworthy in both structures.

2-Amino-4,5-di-(2-furyl)furan-3-carbonitrile

    Compound Description: This compound serves as a starting material in the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2′,3′: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine derivatives. []

    Relevance: While structurally distinct from the target compound, 5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, this compound highlights the use of substituted furan derivatives in the preparation of fused heterocycles containing the [, , ]triazolo[1,5-c]pyrimidine motif.

7‐(2‐(4‐(4‐(2‐[18F]fluoroethoxy)phenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H‐pyrazolo[4,3‐e][1,2,4]triazolo[1,5‐c]pyrimidin‐5‐amine ([18F]MNI‐444)

    Compound Description: [18F]MNI‐444 is a PET radiotracer designed for mapping A2A receptors in the brain. It exhibits high affinity for A2A receptors and favorable in vivo characteristics. []

7‐(2‐(4‐(2‐fluoro‐4‐[123I]iodophenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H‐imidazo[1,2‐c]pyrazolo[4,3‐e]pyrimidin‐5‐amine ([123I]MNI‐420)

    Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical developed for mapping A2A receptors in the brain. Its efficacy in nonhuman primates and clinical trials highlights its potential for studying A2A receptor density and function. []

5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237)

    Compound Description: TTI-237 represents a novel microtubule-active compound belonging to the triazolo[1,5a]pyrimidine class. It displays potent antitumor activity in vitro and in vivo, disrupting microtubule dynamics and inhibiting tumor cell proliferation. []

    Relevance: This compound shares the [, , ]triazolo[1,5-a]pyrimidine core structure with the target compound, 5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. The presence of halogenated substituents, specifically fluorine, is another shared characteristic. This structural similarity might indicate similar biological activities or mechanisms of action, such as potential interactions with microtubules.

N‐[2‐(methylthio)ethyl]‐2‐[3,3,3‐trifluoropropyl]thio‐5′‐adenylic acid, monoanhydride with (dichloromethylene)bis[phosphonic acid], tetrasodium salt (AR‐C69931MX)

    Compound Description: AR-C69931MX acts as a P2Y13 antagonist, blocking the effects of ATP and ADP at this receptor subtype. Its use in studying K+-evoked acetylcholine release suggests the involvement of purinergic signaling in regulating neurotransmitter release. []

3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

    Compound Description: This thienopyrimidine derivative exhibited promising antidiabetic activity in a study using dexamethasone-induced diabetic rats. It demonstrated a significant reduction in blood glucose, insulin, and lipid levels. []

2-(2‐Furanyl)‐7‐(2‐phenylethyl)‐7H‐pyrazolo[4,3‐e][1,2,4]triazolo[1,5‐c]pyrimidin‐5‐amine (SCH-58261)

    Compound Description: SCH-58261 acts as a selective antagonist for the adenosine A2A receptor. Its use in investigating K+-evoked acetylcholine release highlights the role of A2A receptors in modulating neurotransmission. []

N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM338)

    Compound Description: DSM338 acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. It is being studied for its potential as an antimalarial and anticancer agent. [, , ]

    Relevance: This compound shares the [, , ]triazolo[1,5-a]pyrimidine core structure with the target compound, 5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. The presence of halogenated substituents, specifically fluorine, is another shared characteristic. Additionally, both compounds have a substituted phenyl group attached to the core structure. This significant structural similarity might indicate similar biological activities or mechanisms of action.

Properties

Product Name

5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

IUPAC Name

5-(4-phenylmethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C19H14F3N5O

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C19H14F3N5O/c20-19(21,22)16-10-15(24-18-25-17(23)26-27(16)18)13-6-8-14(9-7-13)28-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,23,26)

InChI Key

AQKZZMOTYGQRRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=NC(=NN4C(=C3)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.